molecular formula C18H25N B14549920 N,N-Diethyl-4-(naphthalen-2-yl)butan-1-amine CAS No. 62171-70-4

N,N-Diethyl-4-(naphthalen-2-yl)butan-1-amine

Cat. No.: B14549920
CAS No.: 62171-70-4
M. Wt: 255.4 g/mol
InChI Key: OBPXVNBCDJELKU-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(naphthalen-2-yl)butan-1-amine: is a tertiary amine compound characterized by the presence of a naphthalene ring attached to a butan-1-amine backbone

Properties

CAS No.

62171-70-4

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

N,N-diethyl-4-naphthalen-2-ylbutan-1-amine

InChI

InChI=1S/C18H25N/c1-3-19(4-2)14-8-7-9-16-12-13-17-10-5-6-11-18(17)15-16/h5-6,10-13,15H,3-4,7-9,14H2,1-2H3

InChI Key

OBPXVNBCDJELKU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-(naphthalen-2-yl)butan-1-amine typically involves the alkylation of 4-(naphthalen-2-yl)butan-1-amine with diethylamine. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-(naphthalen-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Amine oxides or naphthalene derivatives.

    Reduction: Corresponding amine or hydrocarbon derivatives.

    Substitution: N-substituted amines or amides.

Scientific Research Applications

Chemistry: N,N-Diethyl-4-(naphthalen-2-yl)butan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to interact with specific receptors makes it valuable in the investigation of cellular signaling pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features may contribute to the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(naphthalen-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    N,N-Diethyl-1-butanamine: Similar in structure but lacks the naphthalene ring.

    N,N-Diethyl-2-butanamine: Similar in structure but with a different position of the amine group.

    N,N-Diethyl-4-(phenyl)butan-1-amine: Similar in structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness: N,N-Diethyl-4-(naphthalen-2-yl)butan-1-amine is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties

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